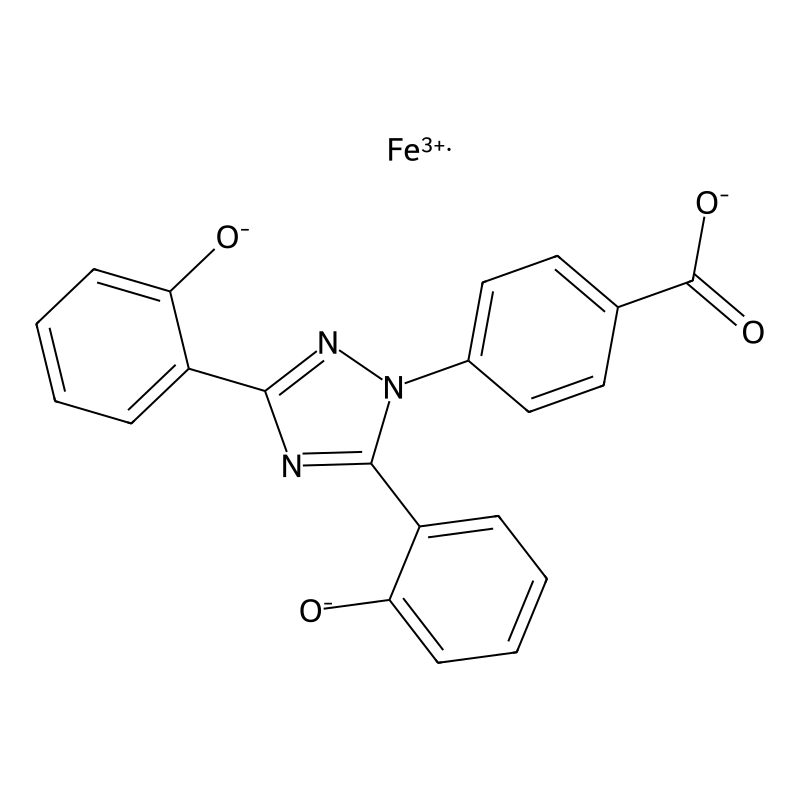

Deferasirox (Fe3+ chelate)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Deferasirox is an orally active iron chelator primarily used to treat chronic iron overload conditions, particularly in patients receiving frequent blood transfusions. This compound selectively binds ferric iron (Fe³⁺) with high affinity, forming stable complexes that facilitate the excretion of excess iron from the body. The chemical structure of deferasirox is represented by the formula CHNO, with a molar mass of approximately 373.36 g/mol . It acts as a tridentate ligand, meaning it can bind to iron through three coordination sites, typically in a 2:1 ratio of deferasirox to iron .

This complex is subsequently eliminated from the body mainly through fecal excretion after hepatic metabolism. The binding affinity of deferasirox for iron allows it to effectively reduce iron levels in tissues and circulation, thereby mitigating the risks associated with iron overload .

Deferasirox exhibits significant biological activity beyond its chelating properties. It has been shown to possess antioxidant activity, reducing oxidative stress by inhibiting lipid peroxidation and scavenging reactive oxygen species in various biological systems . Additionally, studies indicate that deferasirox can influence metal ion homeostasis by decreasing serum levels of trace metals like zinc and copper, although its affinity for these metals is considerably lower than for iron .

The synthesis of deferasirox involves several steps, typically starting from salicyloyl chloride and o-benzyloxy cyanophenyl. The process includes the reaction of these intermediates with 4-hydrazinobenzoic acid under basic conditions to yield deferasirox. A detailed synthetic route can be summarized as follows:

- Formation of Intermediate: Salicyloyl chloride reacts with o-benzyloxy cyanophenyl.

- Coupling Reaction: The intermediate is then reacted with 4-hydrazinobenzoic acid.

- Purification: The resulting product is purified to obtain deferasirox in its final form .

Deferasirox is primarily used in clinical settings for:

- Treatment of Chronic Iron Overload: Particularly in patients with thalassemia syndromes or those receiving multiple blood transfusions.

- Management of Iron Toxicity: It helps prevent complications related to excess iron accumulation in organs such as the liver and heart.

- Research

Interaction studies have demonstrated that deferasirox has differential effects on various metal ions. While it effectively chelates ferric iron, its interaction with copper and zinc is less pronounced. Notably, studies have shown that deferasirox's antioxidant activity is more effective against ferric ions compared to cupric ions, attributed to its higher binding affinity for iron . Furthermore, the compound's interactions can lead to significant changes in lipid peroxidation processes, indicating its potential protective roles against oxidative damage in biological systems .

Several compounds share similarities with deferasirox in terms of their chelating properties and applications in treating iron overload. These include:

- Deferiprone: An oral chelator that binds trivalent iron but has a different mechanism and efficacy profile compared to deferasirox.

- Deferoxamine: An injectable chelator that also targets ferric iron but is less convenient due to its route of administration.

| Compound | Chelation Type | Route of Administration | Unique Features |

|---|---|---|---|

| Deferasirox | Tridentate | Oral | Selective for Fe³⁺; antioxidant properties |

| Deferiprone | Bidentate | Oral | Effective for Fe³⁺; less selective than deferasirox |

| Deferoxamine | Multidentate | Injectable | Strong affinity for Fe³⁺; requires frequent dosing |

Deferasirox stands out due to its oral bioavailability (approximately 70%) and its unique ability to reduce oxidative stress while managing iron overload effectively .

Molecular Structure and Bonding Mechanisms

Deferasirox belongs to the triazole class, featuring a 1,2,4-triazole core substituted by a 4-carboxyphenyl group at position 1 and two 2-hydroxyphenyl groups at positions 3 and 5. The molecule’s tridentate ligand design enables selective chelation of $$ \text{Fe}^{3+} $$ via three coordination sites: the triazole nitrogen and two phenolic oxygens (Figure 1). Spectroscopic analyses, including electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR), confirm that deferasirox forms a 2:1 ligand-to-metal complex with $$ \text{Fe}^{3+} $$, characterized by distinct EPR signals at 870 mT and competitive inhibition kinetics in enzymatic assays.

The binding mode was further validated through molecular docking studies, which revealed that deferasirox occupies the active site of Jumonji-domain histone demethylases (JmjC KDMs), chelating $$ \text{Fe}^{2+} $$ (substituted for $$ \text{Fe}^{3+} $$ in vitro) in a tridentate manner. This dual mechanism—direct enzyme inhibition and iron sequestration—explains its efficacy in both iron overload and epigenetic modulation in cancer cells.

Synthesis Pathways and Industrial Production Processes

While detailed synthetic routes for deferasirox are proprietary, industrial production emphasizes optimizing bioavailability through advanced formulation techniques. A landmark study demonstrated that hot melt extrusion (HME) with Soluplus® polymer (75:25 polymer-to-drug ratio) enhances solubility by 98%, achieving 95% drug release within 10 minutes compared to 43% for pure deferasirox. This method avoids thermal degradation by operating below the drug’s glass transition temperature, ensuring stable amorphous dispersions.

Table 1: Impact of Hot Melt Extrusion on Deferasirox Solubility

| Formulation | Solubility (mg/mL) | Dissolution (10 min) |

|---|---|---|

| Pure Deferasirox | 2.09 | 43.2% |

| HME 75:25 Dispersion | 4.14 | 95.0% |

Physicochemical Properties Affecting Chelation Efficacy

Deferasirox’s chelation efficiency is governed by its physicochemical profile:

- Solubility: Aqueous solubility is pH-dependent, with optimal dissolution at pH 6.8 ($$ \text{p}K_a = 3.7 $$). The HME formulation disrupts crystalline lattice energy, enhancing bioavailability.

- Protein Binding: Serum albumin binds >99% of circulating deferasirox, prolonging its half-life to 8–16 hours.

- Metabolic Stability: Hepatic glucuronidation (major pathway) and minor CYP450 oxidation ensure predictable pharmacokinetics.

Table 2: Pharmacokinetic Parameters of Deferasirox

| Parameter | Value |

|---|---|

| Bioavailability | 70% |

| Volume of Distribution | 14.37 L |

| Half-life | 8–16 hours |

| Renal Excretion | 8% |

In non-small cell lung carcinoma (NSCLC) models, deferasirox reduced intracellular free iron by 50%, downregulating iron-dependent ribonucleotide reductase (RRM1) and inducing G0/G1 cell cycle arrest. This iron depletion also activated ferroptosis via glutathione inhibition and reactive oxygen species (ROS) accumulation.

Stoichiometry and Binding Affinity

Deferasirox forms a bis-complex with Fe³⁺ ions in a 2:1 ligand-to-metal ratio, as confirmed by spectrophotometric titrations and nuclear magnetic resonance (NMR) studies [1] [5]. This stoichiometry arises from the tridentate coordination of each deferasirox molecule, which utilizes two oxygen atoms from the phenolic hydroxyl groups and one nitrogen atom from the triazole ring to bind Fe³⁺ [5]. The hexacoordinate geometry completes Fe³⁺’s preferred octahedral coordination sphere, with water molecules occupying remaining sites in aqueous solutions [1].

Quantitative Stability Metrics

Stability constants for the Fe³⁺-deferasirox complex have been determined through competitive ligand titrations and potentiometric methods (Table 1) [2] [5].

Table 1: Thermodynamic stability constants of Fe³⁺-deferasirox complexes

| Complex Form | log β (25°C) | Methodology |

|---|---|---|

| [Fe(Hdeferasirox)₂]⁺ | 21.08 | Spectrophotometric EDTA competition [2] |

| [Fe(deferasirox)₂]⁻ | 20.45 | Potentiometric titration [2] |

The conditional stability constant (log K) at physiological pH 7.4 exceeds 18, ensuring predominant complex formation under biological conditions [2]. This high stability arises from:

- Ligand rigidity: The triazole backbone pre-organizes binding sites for optimal metal coordination [5].

- Acid dissociation constants: The phenolic hydroxyl groups (pKa ≈ 3.5–4.0) remain deprotonated at physiological pH, enhancing Fe³⁺ binding [1].

- Hydrophobic interactions: Aromatic rings stabilize the complex through π-π stacking, as evidenced by thermodynamic parameters (ΔH = −58 kJ/mol, ΔS = +120 J/mol·K) [3].

Redox Chemistry in Biological Systems

Redox Inactivity of the Fe³⁺ Complex

The Fe³⁺-deferasirox complex demonstrates remarkable redox stability, with no observable Fe³⁺/Fe²⁺ interconversion in cyclic voltammetry studies between −0.5 V and +0.8 V (vs. Ag/AgCl) [1]. This inertness prevents Fenton reaction-driven hydroxyl radical formation, as confirmed by:

- Lipid peroxidation assays: Fe³⁺-deferasirox caused <5% oxidation of linoleic acid over 24 hr, versus 92% for free Fe³⁺ [1].

- Ascorbate oxidation kinetics: Rate constants decreased from 1.2 × 10⁻³ s⁻¹ (free Fe³⁺) to 2.7 × 10⁻⁶ s⁻¹ (complexed Fe³⁺) [1].

Impact on Iron-Dependent Enzymes

Despite redox inertness, deferasirox alters metalloenzyme function through iron sequestration:

- Catalase inhibition: Binding constant (K) = 1.7 × 10⁷ M⁻¹ at 25°C, reducing enzymatic activity by 78% at 50 μM deferasirox [3].

- Heme displacement: Soret band shifts (λmax 404 nm → 420 nm) indicate heme iron extraction from hemoglobin [3].

- Structural perturbations: Circular dichroism reveals α-helix content increases from 32% to 45% in bovine liver catalase upon deferasirox binding, destabilizing the β-sheet scaffold [3].

Competitive Binding Against Endogenous Metal Transporters

Competition with Transferrin

Deferasirox effectively competes with transferrin (Tf) for Fe³⁺, as demonstrated by:

- Percent iron mobilization: 65% of Fe³⁺ transfers from Fe₂-Tf to deferasirox at pH 7.4 within 1 hr [2].

- pH-dependent binding: At endosomal pH 5.5, deferasirox’s iron affinity (log K = 19.8) exceeds transferrin’s (log K = 17.3), enabling iron extraction during endocytosis [2].

Interactions with Small-Molecule Chelators

Comparative stability constants reveal deferasirox’s binding superiority (Table 2) [2] [4]:

Table 2: Relative Fe³⁺ binding affinities of deferasirox and physiological chelators

| Chelator | log β (Fe³⁺) | Plasma Concentration |

|---|---|---|

| Deferasirox | 21.08 | 10–100 μM (therapeutic) |

| Citrate | 11.5 | 100–200 μM |

| ATP | 14.2 | 2–5 mM |

| Lactoferrin | 18.9 | 0.1–0.5 μM |

Deferasirox maintains Fe³⁺ binding even in the presence of 5 mM citrate (plasma concentration ≈ 0.1 mM), with <10% complex dissociation over 7 days [4]. This stability arises from slower dissociation kinetics (koff = 2.3 × 10⁻⁶ s⁻¹) compared to citrate (koff = 8.9 × 10⁻⁴ s⁻¹) [4].

Selectivity Over Divalent Cations

Despite high Fe³⁺ affinity, deferasirox exhibits minimal interaction with physiological Zn²⁺ (log K = 5.2) and Cu²⁺ (log K = 7.1) [5]. Molecular dynamics simulations attribute this selectivity to:

- Charge matching: The −3 charge of deferasirox²⁻ complements Fe³⁺’s charge density.

- Ionic radius compatibility: Fe³⁺’s 0.64 Å radius fits the ligand’s cavity better than Cu²⁺ (0.73 Å) or Zn²⁺ (0.74 Å) [5].

Deferasirox demonstrates favorable absorption characteristics following oral administration, with approximately 75-87% of the administered dose being absorbed from the gastrointestinal tract [1]. The absolute bioavailability of deferasirox tablets for oral suspension is 70% when compared to intravenous administration, with a 90% confidence interval ranging from 62% to 80% [2]. This bioavailability represents excellent absorption efficiency for an orally administered iron chelator.

The time to maximum plasma concentration (Tmax) occurs within 1.5 to 4 hours post-administration [3] [4], indicating rapid absorption across the gastrointestinal epithelia. The maximum plasma concentration (Cmax) and area under the curve (AUC) of deferasirox increase approximately linearly with dose after both single administration and under steady-state conditions [3] [4]. This linear relationship demonstrates predictable absorption kinetics that facilitate dose optimization in clinical practice.

Exposure to deferasirox increases by an accumulation factor of 1.3 to 2.3 after multiple doses [3] [4], indicating moderate accumulation to steady-state levels. The compound exhibits enterohepatic recirculation, as evidenced by deconjugation of glucuronidates in the intestine and subsequent reabsorption [5]. This recirculation contributes to the overall bioavailability and extended residence time of the compound in the systemic circulation.

Food intake significantly influences deferasirox absorption. Administration with food increases bioavailability compared to fasting conditions [6]. The bioavailability enhancement with food intake has led to formulation modifications, with newer film-coated tablet formulations designed to be taken with light meals, improving both tolerability and absorption efficiency [7] [8].

| Parameter | Value | Study Population | Reference |

|---|---|---|---|

| Bioavailability | 70% | Healthy volunteers | Taher et al., 2008 |

| Time to Maximum Concentration | 1.5-4 hours | General population | FDA Label, 2007 |

| Maximum Plasma Concentration | Dose-dependent | Various studies | Multiple studies |

| Area Under Curve | Linear with dose | Various studies | Multiple studies |

Plasma Protein Binding Dynamics and Tissue Distribution

Deferasirox exhibits extensive plasma protein binding, with approximately 99% of the compound bound to plasma proteins, predominantly serum albumin [9] [3] [4] [10] [11]. In vitro binding studies demonstrate that deferasirox binding to albumin (40 g/L) remains constant at 98-99% for deferasirox concentrations between 10 and 105 μg/mL, indicating non-saturable, high-affinity binding [11].

Serum albumin serves as the principal binding protein for both deferasirox and its iron complex in human plasma [10]. Investigations with isolated proteins confirm albumin as the primary binding site, with deferasirox demonstrating high affinity for the two main drug binding sites of human albumin [10]. The iron complex of deferasirox (Fe-[deferasirox]2) also exhibits very high plasma protein binding, with unbound fractions ranging from 0.2 to 1.2% across different species [10].

Alpha-1-acid glycoprotein represents a secondary binding protein, with binding decreasing from 85% to 8% as deferasirox concentrations increase from 0.5 to 105 μg/mL, indicating saturable binding characteristics [11]. Binding to gamma-globulins is negligible, contributing minimally to the overall protein binding profile [11].

The high plasma protein binding correlates with limited tissue distribution. The volume of distribution at steady state (Vss) is 14.37 ± 2.69 L in adults [9] [3] [4], reflecting distribution primarily within the plasma compartment. The percentage of deferasirox confined to blood cells is only 5% in humans [3] [4], with approximately 95% remaining in the plasma fraction [10].

Tissue distribution studies reveal that deferasirox-related radioactivity distributes mainly to blood, excretory organs, and the gastrointestinal tract [5]. The compound demonstrates minimal retention in tissues, with no significant accumulation observed in any specific organ system. Placental barrier penetration occurs to a low extent, with approximately 3% of the dose transferred into breast milk [5].

| Protein/Component | Binding Percentage | Binding Type | Clinical Significance |

|---|---|---|---|

| Serum Albumin | 98-99% | Non-saturable, high affinity | Primary binding protein |

| Alpha-1-acid Glycoprotein | 85% to 8% (concentration-dependent) | Saturable binding | Secondary binding site |

| Gamma-globulins | Negligible | Minimal binding | Minimal contribution |

| Blood Cells Distribution | 5% | Cellular uptake | Low cellular accumulation |

| Plasma Distribution | 95% | Protein-bound fraction | High plasma retention |

Metabolic Pathways: Glucuronidation and Cytochrome P450 Interactions

Glucuronidation represents the primary metabolic pathway for deferasirox, accounting for the majority of drug metabolism with subsequent biliary excretion [1] [9] [3] [4]. The main glucuronidation pathway involves conjugation at two distinct sites: the carboxylate group forming an acyl glucuronide (M3) and at phenolic hydroxyl groups forming 2-O-glucuronide (M6) [1] [5].

UDP-glucuronosyltransferase 1A1 (UGT1A1) serves as the predominant enzyme responsible for deferasirox glucuronidation, with UGT1A3 contributing to a lesser extent [9] [3] [4] [12]. The acyl glucuronide metabolite (M3) represents the major metabolite, accounting for more than 60% of the administered dose, while the 2-O-glucuronide (M6) accounts for approximately 20% of the dose [1]. The glucuronide metabolite M6 is primarily excreted renally, representing the main component of the 8% renal excretion of deferasirox [1].

Cytochrome P450-catalyzed oxidative metabolism represents a minor pathway, contributing approximately 8% to the overall metabolism of deferasirox [1] [9] [3] [4] [13]. The primary CYP450 enzymes involved include CYP1A2, which catalyzes the formation of 5-hydroxy deferasirox (M1), accounting for 6% of the dose, and CYP2D6, which produces 5'-hydroxy deferasirox (M4), representing 2% of the administered dose [1].

Recent investigations have identified additional CYP450 enzymes involved in deferasirox metabolism. CYP3A4 and CYP1A2 dominate the metabolic activation of deferasirox, producing hydroxylated metabolites and reactive intermediates [14]. Two hydroxylated metabolites (5-OH and 5'-OH) have been identified during incubation with rat liver microsomes, with subsequent formation of glutathione and N-acetylcysteine conjugates [14].

Drug interaction studies demonstrate that deferasirox can both induce and inhibit various CYP450 enzymes. Deferasirox causes modest induction of CYP3A4/5, resulting in up to 22% reduction in midazolam exposure [15]. The compound also significantly affects CYP2C8, causing 1.5-fold to over 2-fold increases in repaglinide plasma concentrations [15]. Additionally, deferasirox influences CYP1A2, CYP2A6, CYP2D6, and CYP2C19 enzyme activities [16].

Genetic polymorphisms in metabolizing enzymes significantly influence deferasirox pharmacokinetics and toxicity. Variations in UGT1A1 and UGT1A3 genes affect drug exposure and efficacy [12] [17]. Patients with certain UGT1A polymorphisms demonstrate altered deferasirox area under the curve values and different serum ferritin responses, indicating the clinical relevance of pharmacogenetic factors in deferasirox metabolism [17].

| Metabolic Pathway | Enzyme System | Metabolite | Contribution to Metabolism | Excretion Route |

|---|---|---|---|---|

| Glucuronidation (Primary) | UGT1A1 | Acyl glucuronide (M3) | Major (>60%) | Biliary → Fecal |

| Glucuronidation (Primary) | UGT1A3 | 2-O-glucuronide (M6) | Major (>20%) | Renal |

| CYP450 Oxidation (Minor) | CYP1A2 | 5-OH deferasirox (M1) | Minor (6%) | Biliary → Fecal |

| CYP450 Oxidation (Minor) | CYP2D6 | 5'-OH deferasirox (M4) | Minor (2%) | Biliary → Fecal |

| CYP450 Oxidation (Minor) | CYP3A4 | Hydroxylated metabolites | Minor (<8% total) | Biliary → Fecal |